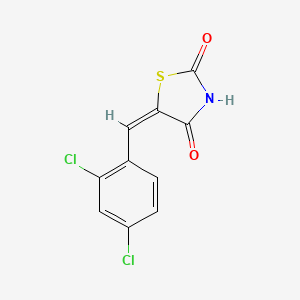
2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Descripción general
Descripción
2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular enzymes that play a crucial role in cytokine signaling and immune function. CP-690,550 is a promising therapeutic agent for the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying cytokine signaling pathways and immune function. However, 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a short half-life in vivo, which can limit its use in certain experiments. Additionally, 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of JAK enzymes. Another area of interest is the investigation of the long-term safety and efficacy of 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in the treatment of autoimmune disorders. Finally, there is a need for further research on the mechanism of action of 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its effects on immune function.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied in preclinical and clinical trials for its efficacy in treating autoimmune disorders. In a phase II clinical trial, 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid was shown to significantly reduce the signs and symptoms of rheumatoid arthritis in patients who had an inadequate response to methotrexate. 2-(5-chloro-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(5-chloropyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4/c15-8-2-4-11(16-6-8)17-12(18)9-3-1-7(14(20)21)5-10(9)13(17)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRMPNAELVZZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483508.png)
![5-cyclopropyl-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483511.png)
![diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate](/img/structure/B3483514.png)
![3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B3483529.png)



![N-cyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3483543.png)

![5-benzylidene-3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483562.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3483575.png)
![2-(ethylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3483578.png)
![2-(ethylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3483588.png)
![1-(3-chlorophenyl)-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B3483595.png)